4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . The compound is light brown in solid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4BrN3O2/c8-4-1-2-9-7-6 (4)5 (3-10-7)11 (12)13/h1-3H, (H,9,10) . This indicates the presence of a bromine atom, a nitro group, and a pyrrolo[2,3-b]pyridine core in the molecule.Physical And Chemical Properties Analysis
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a light brown solid . The compound should be stored at a temperature between 0-5°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the development of new drugs. Its pyrrolopyridine core is a common motif in molecules with potential therapeutic effects, including kinase inhibitors and anticancer agents .
Material Science
In material science, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can be used to create novel organic semiconductors. Its bromine and nitro groups can facilitate the formation of charge-transfer complexes .
Agricultural Chemistry
The pyrrolopyridine ring system is found in compounds with agricultural applications, such as pesticides and herbicides. The bromo and nitro substituents can be modified to enhance the activity and selectivity of these agents .
Biological Activity Studies
Researchers study the biological activity of pyrrolopyridine derivatives to understand their role in biological systems. This includes investigating their potential as enzyme inhibitors or receptor ligands .
Chemical Synthesis Methodology
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is also important in the development of new chemical synthesis methodologies. It can act as a building block for the construction of complex molecules through various organic transformations .
Diagnostic Agents
The compound’s ability to undergo chemical transformations makes it suitable for the development of diagnostic agents. For example, it can be used to synthesize contrast agents for medical imaging .
Bioconjugation
In bioconjugation, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can be attached to biomolecules to study biological processes or to develop targeted drug delivery systems .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
If it acts similarly to related compounds, it may inhibit FGFRs, thereby affecting cell proliferation and inducing apoptosis .
Biochemical Pathways
Fgfr inhibition typically affects pathways involved in cell proliferation, differentiation, and angiogenesis .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFGDZUAZYOHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646881 |
Source
|
Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943323-63-5 |
Source
|
Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943323-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.